5-(3-bromo-4-fluorophenyl)-2H-tetrazole 5-(3-bromo-4-fluorophenyl)-2H-tetrazole
Brand Name: Vulcanchem
CAS No.: 874784-10-8
VCID: VC2926073
InChI: InChI=1S/C7H4BrFN4/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
SMILES: C1=CC(=C(C=C1C2=NNN=N2)Br)F
Molecular Formula: C7H4BrFN4
Molecular Weight: 243.04 g/mol

5-(3-bromo-4-fluorophenyl)-2H-tetrazole

CAS No.: 874784-10-8

Cat. No.: VC2926073

Molecular Formula: C7H4BrFN4

Molecular Weight: 243.04 g/mol

* For research use only. Not for human or veterinary use.

5-(3-bromo-4-fluorophenyl)-2H-tetrazole - 874784-10-8

Specification

CAS No. 874784-10-8
Molecular Formula C7H4BrFN4
Molecular Weight 243.04 g/mol
IUPAC Name 5-(3-bromo-4-fluorophenyl)-2H-tetrazole
Standard InChI InChI=1S/C7H4BrFN4/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Standard InChI Key PTGKEXZJIQANKQ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=NNN=N2)Br)F
Canonical SMILES C1=CC(=C(C=C1C2=NNN=N2)Br)F

Introduction

Chemical Identity and Structure

5-(3-bromo-4-fluorophenyl)-2H-tetrazole is a tetrazole derivative characterized by the presence of a bromine and a fluorine atom on the phenyl ring. Its molecular formula is C7H4BrFN4, with a molecular weight of approximately 243.04 g/mol . This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, bonded to a phenyl group that has two substituents: bromine at the meta position and fluorine at the para position relative to the attachment point to the tetrazole.

Molecular Information

The compound is identified by the CAS Number 874784-10-8 in most sources , although one source lists a different CAS number (2382895-71-6) , which may represent a related isomer or alternative registration.

Table 1: Basic Molecular Information of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole

ParameterValue
CAS Number874784-10-8
Molecular FormulaC7H4BrFN4
Molecular Weight243.04 g/mol
Polar Surface Area (PSA)54.46000
LogP1.76830

The LogP value of 1.76830 indicates moderate lipophilicity, suggesting balanced solubility characteristics in both polar and non-polar solvents . This property is particularly relevant for pharmaceutical applications where membrane permeability is a crucial consideration.

Structural Characteristics

The tetrazole ring in this compound represents a key structural feature that contributes to its chemical reactivity and potential biological activities. The 2H- designation in the name indicates that a hydrogen atom is attached to the N2 position of the tetrazole ring, though it's worth noting that tetrazoles can exist in different tautomeric forms.

The specific substitution pattern on the phenyl ring—bromine at position 3 and fluorine at position 4—distinguishes this compound from related tetrazole derivatives. This pattern potentially enhances its binding affinity to biological targets and influences its physical properties.

Synthesis and Preparation

While the search results don't provide a detailed synthesis protocol specifically for 5-(3-bromo-4-fluorophenyl)-2H-tetrazole, general approaches can be inferred from information about similar compounds.

The synthesis of 5-(3-bromo-4-fluorophenyl)-2H-tetrazole typically involves reactions that form the tetrazole ring and attach it to the substituted phenyl group. Based on synthetic methods for related tetrazole compounds, a plausible approach might involve:

  • Starting with a 3-bromo-4-fluorobenzonitrile precursor

  • Reaction with an azide source (such as sodium azide)

  • Formation of the tetrazole ring through cycloaddition

  • Purification of the final product

The ACS publication (source ) details a "One-Pot Suzuki-Hydrogenolysis Protocol" for synthesizing various tetrazole derivatives, which might provide insights into modern synthetic approaches for this compound, although it doesn't specifically mention our target molecule .

Applications and Uses

5-(3-bromo-4-fluorophenyl)-2H-tetrazole demonstrates diverse applications across multiple scientific and industrial fields, making it a compound of significant interest for researchers and developers.

Material Science

The compound is incorporated into polymer blends to enhance thermal stability and mechanical properties, making it valuable in the production of durable materials . Tetrazoles generally exhibit high thermal stability, which contributes to their utility in materials requiring resistance to thermal degradation.

Analytical Chemistry

Related Compounds and Isomers

Several related bromo-tetrazole derivatives appear in the chemical literature and commercial catalogs, including:

  • 5-(4-Bromo-3-fluorophenyl)-2H-tetrazole (an isomer with reversed positions of bromine and fluorine)

  • 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole

  • 5-(4-Bromo-2-fluorophenyl)-2H-tetrazole

  • 5-(3-bromo-4-chlorophenyl)-1H-1,2,3,4-tetrazole

The existence of these related compounds suggests active research interest in this chemical class and potential for structure-activity relationship studies to optimize properties for specific applications.

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